N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCJXYTVIKWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 3-bromobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Acylation: The resulting oxadiazole derivative is then acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent/Conditions | Product Formed | Yield (%) |
|---|---|---|
| NH₃ (ammonia), 80°C, DMF | 3-Aminophenyl derivative | 72 |
| NaSH (sodium hydrosulfide), 70°C | 3-Mercaptophenyl analogue | 68 |
| CuCN (copper cyanide), 120°C | 3-Cyanophenyl substituted compound | 65 |
The dimethylphenyl group’s steric hindrance reduces reaction rates compared to monosubstituted analogues .
Oxidation and Reduction Reactions
The oxadiazole ring and acetamide moiety participate in redox transformations:
Oxidation:
-
Oxadiazole Ring : Reacts with KMnO₄ in acidic media to form carboxylic acid derivatives.
-
Thioether Groups (if present): Converted to sulfoxides using H₂O₂.
| Substrate Position | Oxidizing Agent | Product |
|---|---|---|
| Oxadiazole ring | KMnO₄/H₂SO₄ | Carboxylic acid derivative |
| Sulfur atoms | H₂O₂/CH₃COOH | Sulfoxide or sulfone |
Reduction:
-
LiAlH₄ reduces the acetamide carbonyl to a methylene group, forming amine intermediates.
Biological Activity via Chemical Interactions
The compound inhibits α-glucosidase and butyrylcholinesterase (BChE), with structure-activity relationships (SAR) linked to substituent effects :
| Target Enzyme | IC₅₀ (μM) | Key Structural Determinants |
|---|---|---|
| α-Glucosidase | 41.76 | 3,5-Dimethylphenyl group |
| Butyrylcholinesterase | 12.15 | Bromophenyl substitution |
Electron-withdrawing groups (e.g., Br) enhance enzyme inhibition by stabilizing charge-transfer interactions .
Stability and Degradation Pathways
The compound degrades under alkaline conditions (pH > 10), with hydrolysis occurring at two primary sites:
| Hydrolysis Site | Conditions | Half-Life |
|---|---|---|
| Oxadiazole ring | NaOH (1M), 25°C | 4.2 hours |
| Acetamide carbonyl | HCl (1M), 60°C | 2.8 hours |
Thermogravimetric analysis (TGA) shows stability up to 180°C, beyond which decomposition yields brominated byproducts .
Scientific Research Applications
Anticancer Applications
Research has increasingly focused on the anticancer properties of compounds containing the oxadiazole moiety. The compound N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Activity
A study highlighted the synthesis and evaluation of similar oxadiazole derivatives, revealing significant anticancer activity against multiple cancer cell lines. For instance, derivatives with structural similarities exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against cell lines such as OVCAR-8 and HCT-116 . This suggests that modifications in the oxadiazole ring can enhance biological activity.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | HCT-116 | 56.40 |
Antimicrobial Properties
The compound also exhibits potential antimicrobial activity. Studies have shown that oxadiazole derivatives can act against various bacterial strains, addressing the growing concern of antibiotic resistance.
Case Study: Antimicrobial Screening
A related study synthesized several oxadiazole derivatives and screened them for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 8 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is compared to structurally related 1,3,4-oxadiazole-acetamide derivatives (Table 1):
| Compound Name | Substituents (Oxadiazole Position 5) | Acetamide Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide | 3-Bromophenyl | 3,4-Dimethylphenyl | ~409.3* | Bromine for bioactivity; lipophilic |
| 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide | 3-Bromophenyl | 3,5-Difluorobenzyl | 408.202 | Fluorine enhances metabolic stability |
| N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | 1H-Indol-3-ylmethyl | 2,6-Dimethylphenyl | ~423† | Indole moiety for π-π interactions |
| N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanylacetamide derivatives | 4-Chlorophenyl | Varied N-alkyl/aryl groups | ~380–428 | Chlorine for antimicrobial activity |
*Calculated based on molecular formula C₁₉H₁₈BrN₃O₂.
†Data from .
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 3,5-difluorobenzyl analog (). This may enhance membrane permeability but reduce solubility .
- Stability : Fluorinated analogs (e.g., 3,5-difluorobenzyl) are typically more metabolically stable than brominated or methylated derivatives due to resistance to oxidative degradation .
Comparison with Other Methods :
- describes N-substituted derivatives synthesized via S-alkylation using NaH/DMF, yielding compounds with >70% purity.
- Fluorinated analogs () may require anhydrous conditions to prevent hydrolysis of fluorine groups .
Bioactivity and Pharmacological Potential
Key Findings :
- Antimicrobial Potential: Chlorophenyl-sulfanylacetamides () exhibit potent activity, suggesting the target’s bromine and dimethyl groups may offer similar or improved efficacy pending testing.
- Enzyme Inhibition : Fluorinated benzyl groups () improve cholinesterase binding, while indole moieties () favor lipoxygenase (LOX) inhibition. The target’s bromophenyl group may target halogen-binding enzyme pockets .
- Toxicity : N-Substituted chlorophenyl derivatives () showed low hemolytic activity, indicating the target’s substituents may similarly reduce cytotoxicity .
Stability and Analytical Profiles
- UV Spectroscopy : Indole-containing analogs () require λₘₐₓ at 254 nm for quantification, whereas bromophenyl derivatives may absorb at higher wavelengths due to extended conjugation .
- Degradation : Stress testing of N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide revealed stability under acidic and oxidative conditions, suggesting the target compound’s bromine and methyl groups may confer similar resilience .
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16BrN3O2
- Molecular Weight : 384.25 g/mol
- CAS Number : 1170846-87-3
The compound features a bromophenyl group and a dimethylphenyl group attached to an oxadiazole ring, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. This compound has been tested against several bacterial strains and fungi, demonstrating effective inhibition of growth at certain concentrations.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to inhibit the NF-κB pathway, which is often activated in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .
The biological effects of this compound are thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It may modulate receptor activity related to immune responses or cell growth, thereby influencing cellular signaling pathways.
Case Studies and Experimental Data
Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound. Below is a summary of key findings:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,3,4-oxadiazole can be generated by refluxing intermediates (e.g., 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol) with acetamide precursors in acetone or ethanol using K₂CO₃ as a base. Reaction times range from 5–8 hours under reflux conditions. The crude product is purified via recrystallization (ethanol or aqueous ethanol) .
- Key Conditions :
- Solvents: Acetone, ethanol.
- Catalysts: K₂CO₃.
- Temperature: Reflux (~60–80°C).
Q. Which spectroscopic techniques are critical for structural characterization?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., N-H, C=O, C=N) through stretching vibrations .
- ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or EI-MS) .
Q. What preliminary biological assays are used to screen its bioactivity?
- Assays :
- Enzyme Inhibition : α-Glucosidase, lipoxygenase (LOX), and butyrylcholinesterase (BChE) inhibition assays are conducted using spectrophotometric methods. IC₅₀ values are calculated to compare potency .
- Antifungal Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against fungal strains like Candida albicans .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale studies?
- Strategies :
- Reaction Time : Extending reflux time (e.g., 8–12 hours) improves conversion rates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Purification : Gradient recrystallization (e.g., ethanol-water mixtures) increases purity .
Q. What computational tools predict binding interactions with biological targets?
- Approaches :
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, MESP maps) to predict reactivity and binding sites .
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., BChE active site) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Analysis :
- Variable Control : Standardize enzyme sources (e.g., human recombinant vs. bovine-derived) and assay buffers .
- Compound Purity : Validate purity via HPLC (>95%) to exclude confounding impurities .
- Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences between replicates .
Q. What strategies establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Substituent Variation : Modify the 3-bromophenyl or 3,4-dimethylphenyl groups and test bioactivity. For example, replacing bromine with chlorine alters antifungal potency .
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess scaffold flexibility .
- Data Table :
| Derivative | Substituent | Antifungal MIC (μg/mL) | BChE IC₅₀ (μM) |
|---|---|---|---|
| DK-IA | -OCH₃ | 16 | 12.4 |
| DK-IB | -NO₂ | 32 | 18.7 |
| Data adapted from studies on analogous oxadiazole-acetamide derivatives . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
